5-Ethynylpyridazin-4-amine
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Overview
Description
5-Ethynylpyridazin-4-amine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 5-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridazin-4-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridazine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated derivatives of this compound can react with nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with saturated carbon chains.
Substitution Products: Various substituted pyridazine derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and antiplatelet agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Ethynylpyridazin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the ethynyl and amino groups.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of pharmacological activities.
Pyrimidine: An isomeric compound with nitrogen atoms at different positions in the ring.
Uniqueness: 5-Ethynylpyridazin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3 |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
5-ethynylpyridazin-4-amine |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-9-4-6(5)7/h1,3-4H,(H2,7,8) |
InChI Key |
ZJYKILOAVFWCAC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=NC=C1N |
Origin of Product |
United States |
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